

The Discovery and Development of Daprodustat (GSK1278863): A Technical Whitepaper

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daprodustat (GSK1278863), marketed as Duvroq and Jesduvroq, is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by GlaxoSmithKline.[1] [2] It represents a significant advancement in the management of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[3][4] By mimicking the body's physiological response to hypoxia, Daprodustat stimulates endogenous erythropoietin production and improves iron metabolism. [5][6] Approved in Japan in June 2020 and in the United States in February 2023 for adult patients on dialysis for at least four months, this document provides an in-depth technical overview of its discovery, mechanism of action, preclinical and clinical development, and key experimental protocols.[2][3][7][8][9][10]

Mechanism of Action: Simulating Hypoxia

The development of anemia in CKD is primarily due to the kidneys' reduced ability to produce erythropoietin (EPO).[3][11] Daprodustat's mechanism centers on the hypoxia-inducible factor (HIF) pathway, a crucial regulator of the body's response to low oxygen levels.[4][5]

Under normal oxygen conditions (normoxia), HIF- α subunits are continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes (isoforms PHD1, PHD2, and PHD3) hydroxylate specific proline residues on HIF- α .[3][4][5][12] This modification allows the von



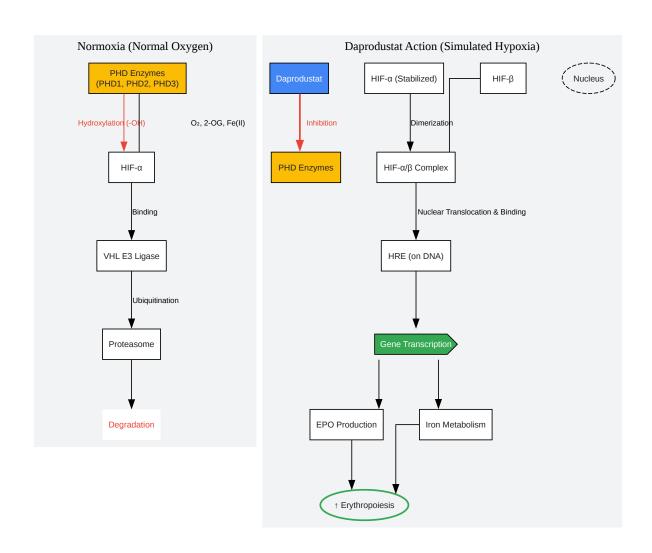




Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, ubiquitinate, and mark HIF- α for rapid proteasomal degradation.[12]

Daprodustat is a potent, reversible inhibitor of all three PHD isoforms.[8][11][13] By blocking these enzymes, it prevents HIF- α hydroxylation, effectively mimicking a hypoxic state.[4][5] This leads to the stabilization and accumulation of HIF- α , which then translocates to the cell nucleus.[5][11] In the nucleus, HIF- α dimerizes with HIF- β , forming a functional transcription factor that binds to hypoxia response elements (HREs) in the DNA.[3][11] This binding activates the transcription of a cascade of genes, most notably EPO, which stimulates red blood cell production.[3][5] Additionally, the HIF pathway upregulates genes involved in iron uptake, mobilization, and transport, leading to a more coordinated erythropoietic response compared to ESA therapy alone.[11]





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Caption: Daprodustat inhibits PHD enzymes, preventing HIF- α degradation and boosting EPO production.

Discovery and Preclinical Profile

The development of PHD inhibitors was driven by the need for an alternative to high-dose rHuEPO therapy, which carries risks of cardiovascular complications.[13][14] The goal was to induce a more physiological erythropoietic response. Daprodustat, a pyrimidinetrione-glycinamide, was designed to mimic the binding of the PHD co-substrate N-oxalylglycine, thereby acting as a potent competitive inhibitor.[14][15]

Preclinical studies demonstrated that Daprodustat is a low nanomolar inhibitor of PHD isoforms 1, 2, and 3.[13][15] In vitro cell-based assays confirmed that this enzymatic inhibition led to the stabilization of HIF-α and subsequent production of EPO.[13][14] In vivo studies in normal mice showed that a single oral dose of Daprodustat prompted a significant, transient increase in circulating plasma EPO, with only minimal effects on plasma vascular endothelial growth factor (VEGF-A), a safety consideration.[13][14][15] Long-term, once-daily oral administration in preclinical animal models resulted in significant increases in reticulocytes and red blood cell mass, confirming its efficacy in stimulating erythropoiesis.[13][14]

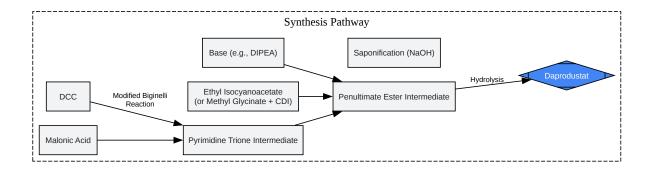


Preclinical Parameter	Result	Reference	
Target	Prolyl Hydroxylase Domain (PHD) enzymes 1, 2, and 3	[8][11][13]	
Inhibition Type	Potent, low nanomolar, reversible inhibitor	[8][11][13]	
In Vitro Effect	Stabilization of HIF-α, leading to increased EPO production in cell lines	[13][14][15]	
In Vivo Effect (Mice)	Single oral dose led to an 11.2-fold increase in peak EPO levels at 12 hours post- dosing	[10]	
In Vivo Effect (General)	Once-daily oral administration increased reticulocytes and red cell mass	[13][14]	

Chemical Synthesis

Daprodustat is synthesized from commercially available malonic acid.[1][7][16] The core of the synthesis involves a modified Biginelli reaction, where malonic acid is coupled with dicyclohexylcarbodiimide (DCC) to form the 1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione intermediate.[1] This trione is then subjected to basic conditions in the presence of ethyl isocyanoacetate to yield the penultimate ester intermediate. The final step is a saponification (hydrolysis) reaction to afford Daprodustat.[7][16] An improved, more environmentally friendly process has been developed that replaces the use of ethyl isocyanoacetate with methyl glycinate and 1,1'-carbonyldiimidazole (CDI), achieving a higher overall throughput of 76% compared to the previously reported 52%.[1]





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Caption: General synthetic workflow for Daprodustat starting from malonic acid.

Pharmacokinetics and Metabolism

Clinical pharmacokinetic studies in healthy subjects have characterized Daprodustat's absorption, distribution, metabolism, and excretion profile.



Pharmacokinetic Parameter	Value / Description	Reference	
Administration	Oral, once daily	[4]	
Bioavailability	Moderate oral bioavailability of approximately 66%	[17]	
Absorption	Estimated ~80% absorbed across the gastrointestinal tract	[17][18]	
Time to Steady State	Achieved within 24 hours of dosing	[11]	
Exposure	Generally dose-proportional	[11]	
Distribution	Low plasma clearance (19.3 L/h) and volume of distribution (14.6 L), suggesting low penetration into tissues	[17][18]	
Metabolism	Primarily metabolized by cytochrome P450 (CYP) 2C8, tabolism with a minor contribution from CYP3A4		
Excretion	Primarily eliminated via hepatobiliary and fecal routes, with minor renal elimination (~95% recovery by day 5)	[17]	

Clinical Development and Efficacy

The efficacy and safety of Daprodustat were evaluated in the comprehensive ASCEND Phase III clinical trial program, which enrolled over 8,000 patients across the spectrum of CKD.[19] The program consisted of five pivotal studies that all met their primary endpoints.[19][20]

Key Phase III Trials

 ASCEND-D (Dialysis): This study enrolled 2,964 dialysis-dependent patients who were switched from a standard ESA therapy to either oral Daprodustat or an ESA control.[19][21]



The trial met its primary efficacy endpoint, demonstrating that Daprodustat was non-inferior to ESAs in maintaining hemoglobin (Hb) levels within the target range of 10-11.5 g/dL.[21]

- ASCEND-ND (Non-Dialysis): This study enrolled 3,872 non-dialysis-dependent patients.[19]
 Daprodustat was shown to be effective at improving or maintaining Hb levels within the target range and was non-inferior to ESA control.[19]
- ASCEND-ID (Incident Dialysis): In patients new to dialysis, Daprodustat was found to be non-inferior to darbepoetin alfa for treating anemia.[22]

Efficacy and Safety Outcomes

Across the ASCEND program, Daprodustat consistently demonstrated its ability to manage hemoglobin levels effectively. A key secondary objective was to assess cardiovascular safety. The primary safety analysis focused on the risk of major adverse cardiovascular events (MACE). In both the ASCEND-D and ASCEND-ND trials, Daprodustat was found to be non-inferior to ESAs, indicating no increased cardiovascular risk.[21]

The safety profile of Daprodustat was generally consistent with the underlying CKD patient population. The most commonly reported adverse events included hypertension, diarrhea, dialysis hypotension, peripheral edema, and urinary tract infections.[20][21]



Clinical Trial	Patient Population	N	Primary Efficacy Endpoint	Key Result	MACE Hazard Ratio (95% CI)	Reference
ASCEND- D	Dialysis- Dependent CKD	2,964	Mean change in Hb from baseline	Non- inferior to ESA control in maintaining Hb (10- 11.5 g/dL)	0.93 (0.81- 1.07)	[19][21]
ASCEND- ND	Non- Dialysis- Dependent CKD	3,872	Mean change in Hb from baseline	Improved and/or maintained Hb within target levels	1.03 (0.89- 1.19)	[19][21]
ASCEND- ID	Incident Dialysis CKD	312	Mean Hb concentrati on during evaluation	Non- inferior to darbepoeti n alfa (Mean Hb: 10.5 vs 10.6 g/dL)	Not specified in snippets	[22]

Key Experimental Protocols

Detailed protocols are proprietary; however, based on published literature for HIF-PH inhibitors, the following methodologies represent the types of assays used in the development of Daprodustat.

In Vitro PHD Enzymatic Inhibition Assay

• Objective: To determine the potency of the compound in inhibiting PHD isoforms.



Methodology: A common method is a MALDI-TOF mass spectrometry-based assay.
 Recombinant human PHD1, PHD2, or PHD3 enzyme is incubated with the test compound (Daprodustat) at various concentrations. The reaction is initiated by adding substrates: a peptide fragment of HIF-1α, 2-oxoglutarate, ascorbate, and Fe(II). The reaction is quenched, and the extent of peptide hydroxylation is measured by MALDI-TOF MS. IC50 values are calculated from the dose-response curves.[23]

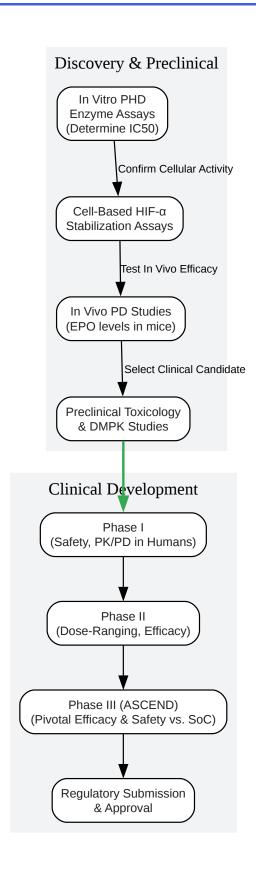
Cell-Based HIF-α Stabilization Assay

- Objective: To confirm that PHD inhibition in a cellular context leads to the stabilization of HIFα.
- Methodology: A suitable human cell line (e.g., Hep3B or VHL-deficient RCC4 cells) is cultured under normoxic conditions.[23] Cells are treated with varying concentrations of Daprodustat for a set period (e.g., 6 hours). Following treatment, cells are lysed, and whole-cell extracts are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane for immunoblotting (Western blot). Specific antibodies against HIF-1α and HIF-2α are used to detect the levels of stabilized protein.[23]

In Vivo Pharmacodynamic (EPO Production) Assay

- Objective: To measure the effect of the compound on endogenous EPO production in a living system.
- Methodology: Normal mice are administered a single oral dose of Daprodustat or a vehicle control.[13][14] Blood samples are collected at multiple time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours). Plasma is separated, and the concentration of murine EPO is quantified using a validated immunoassay (e.g., ELISA). The results demonstrate the magnitude and duration of the EPO response to the compound.[10]





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Caption: A logical workflow from preclinical discovery to clinical approval for Daprodustat.



Conclusion

The discovery and development of Daprodustat (GSK1278863) exemplify a successful translation of fundamental biological research on cellular oxygen sensing into a novel therapeutic agent. Through potent inhibition of PHD enzymes, Daprodustat effectively stabilizes HIF-α, leading to a coordinated physiological response that corrects anemia in patients with CKD. Its oral route of administration offers a convenient alternative to injectable ESAs. Extensive preclinical and large-scale Phase III clinical trials have established its efficacy in managing hemoglobin levels and have demonstrated a cardiovascular safety profile non-inferior to the standard of care. Daprodustat stands as a significant innovation for patients and clinicians in the field of nephrology.

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